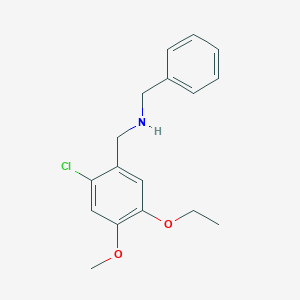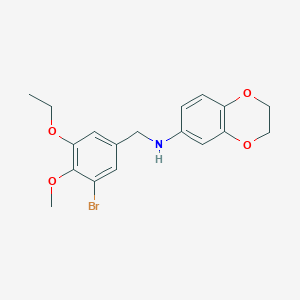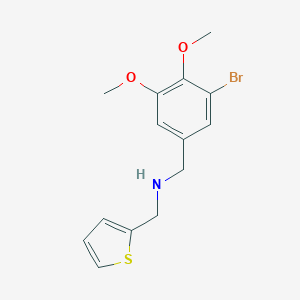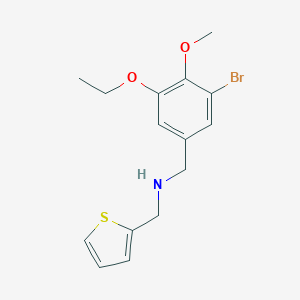![molecular formula C19H20BrN3O3 B283429 5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283429.png)
5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as AEB071 and is a selective inhibitor of protein kinase C (PKC) that modulates the immune system.
Mechanism of Action
AEB071 is a selective inhibitor of PKC that modulates the immune system. PKC is an enzyme that plays a critical role in the activation of T cells. AEB071 inhibits the activation of T cells by blocking the translocation of PKC from the cytoplasm to the cell membrane. This prevents the activation of downstream signaling pathways, leading to the inhibition of T cell activation.
Biochemical and Physiological Effects:
AEB071 has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of T cells and induce apoptosis. AEB071 has also been found to inhibit the production of cytokines, which play a critical role in the immune response. The compound has been shown to have anti-inflammatory effects and has been found to be effective in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
AEB071 has several advantages and limitations for lab experiments. The compound has been extensively studied and has shown promising results in various scientific fields. AEB071 is a selective inhibitor of PKC, which makes it an ideal tool for studying the role of PKC in various biological processes. However, the compound has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of AEB071. The compound has shown promising results in the treatment of multiple sclerosis, autoimmune disorders, and cancer. Future studies could focus on the development of new drugs based on AEB071 that are more effective in the treatment of these diseases. Additionally, future studies could focus on the role of PKC in other biological processes and the development of new inhibitors that target PKC.
Synthesis Methods
The synthesis of AEB071 involves a series of chemical reactions that lead to the formation of the final compound. The first step involves the reaction of 3-bromoanisole with allyl bromide in the presence of potassium carbonate to form 4-allyloxy-3-bromoanisole. The second step involves the reaction of 4-allyloxy-3-bromoanisole with ethyl 2-aminoacetate in the presence of sodium ethoxide to form 5-ethoxy-4-{[4-(allyloxy)-3-bromo-5-ethoxyphenyl]amino}-2-nitrobenzoate. The final step involves the reduction of the nitro group to form 5-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one.
Scientific Research Applications
AEB071 has been extensively studied in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. The compound has shown promising results in the treatment of multiple sclerosis, autoimmune disorders, and cancer. AEB071 has been found to inhibit the activation of T cells, which play a critical role in the immune response. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
Molecular Formula |
C19H20BrN3O3 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
5-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C19H20BrN3O3/c1-3-7-26-18-14(20)8-12(9-17(18)25-4-2)11-21-13-5-6-15-16(10-13)23-19(24)22-15/h3,5-6,8-10,21H,1,4,7,11H2,2H3,(H2,22,23,24) |
InChI Key |
IHDCDGNHZVMEOU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Br)OCC=C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-adamantyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283347.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]quinuclidin-3-amine](/img/structure/B283349.png)

![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)




